

# Methoxyammonium Chloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Methoxyammonium chloride*

Cat. No.: *B8796433*

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This technical guide provides an in-depth overview of **methoxyammonium chloride**, a versatile reagent with significant applications in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

## Core Chemical Properties

**Methoxyammonium chloride**, also known as O-methylhydroxylamine hydrochloride, is a white to off-white crystalline solid.<sup>[1]</sup> It is highly soluble in water and soluble in alcohol.<sup>[1][2]</sup> The fundamental properties of **methoxyammonium chloride** are summarized in the table below.

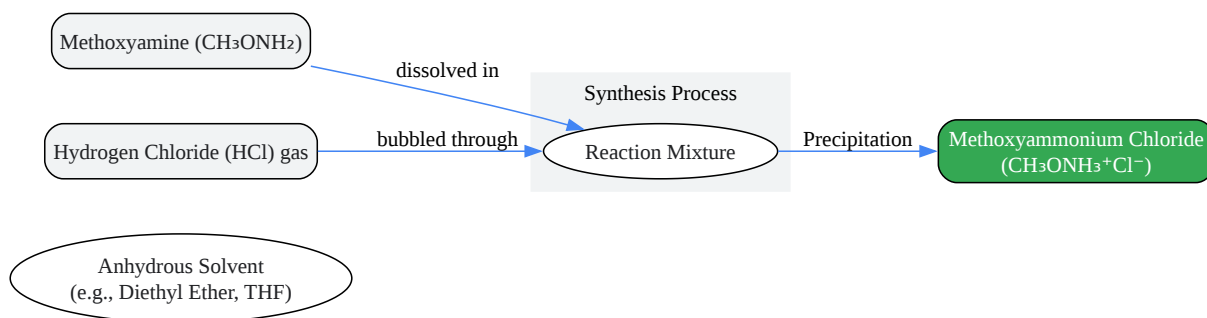
Property	Value	Reference
CAS Number	593-56-6	[1][2][3][4][5][6]
Molecular Formula	CH <sub>6</sub> ClNO	[1][2][3][5]
Molecular Weight	83.52 g/mol	[1][2][3]
Melting Point	151-154 °C	[1][6]
Boiling Point	105-110 °C	[1][6]
Density	1.1 g/mL at 25 °C	[1][6]
EINECS Number	209-798-7	[1][2]

## Synthesis of Methoxyammonium Chloride

The industrial synthesis of **methoxyammonium chloride** typically involves the reaction of methoxyamine with hydrochloric acid.[3] A common laboratory-scale synthesis is also described.

## Experimental Protocol: Synthesis from Methoxyamine

A general procedure for the synthesis of **methoxyammonium chloride** involves dissolving methoxyamine in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).[3] Subsequently, hydrogen chloride gas is bubbled through the solution, leading to the precipitation of **methoxyammonium chloride** as a white solid.[3] The precipitate is then isolated by filtration, washed with a cold solvent, and dried under a vacuum.[3]



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General synthesis of **methoxyammonium chloride**.

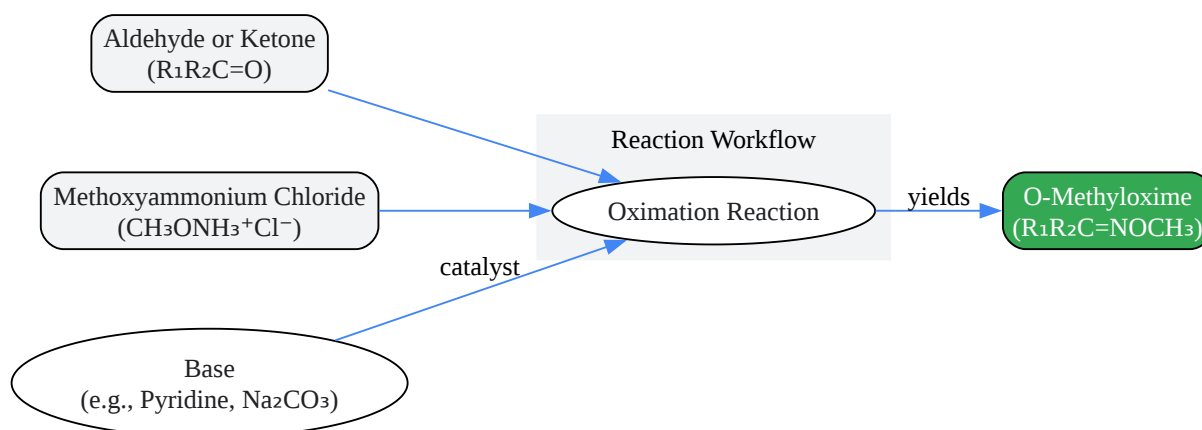
## Applications in Organic Synthesis and Drug Development

**Methoxyammonium chloride** is a key reagent in organic synthesis, primarily used for the formation of oximes from aldehydes and ketones.[3] This reactivity is crucial in the synthesis of various pharmaceuticals and agrochemicals.[3]

### Formation of Oximes

The reaction of an aldehyde or ketone with **methoxyammonium chloride** in the presence of a base yields the corresponding O-methyloxime. This transformation is a cornerstone of its utility in medicinal chemistry.

A typical procedure involves stirring a mixture of the carbonyl compound (aldehyde or ketone), **methoxyammonium chloride**, and a base (e.g., sodium carbonate or pyridine) in a suitable solvent like ethanol or methanol at room temperature or with gentle heating.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8] Upon completion, the product is typically isolated by extraction and purified by crystallization or chromatography.[8]



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*Workflow for the synthesis of O-methyloximes.*

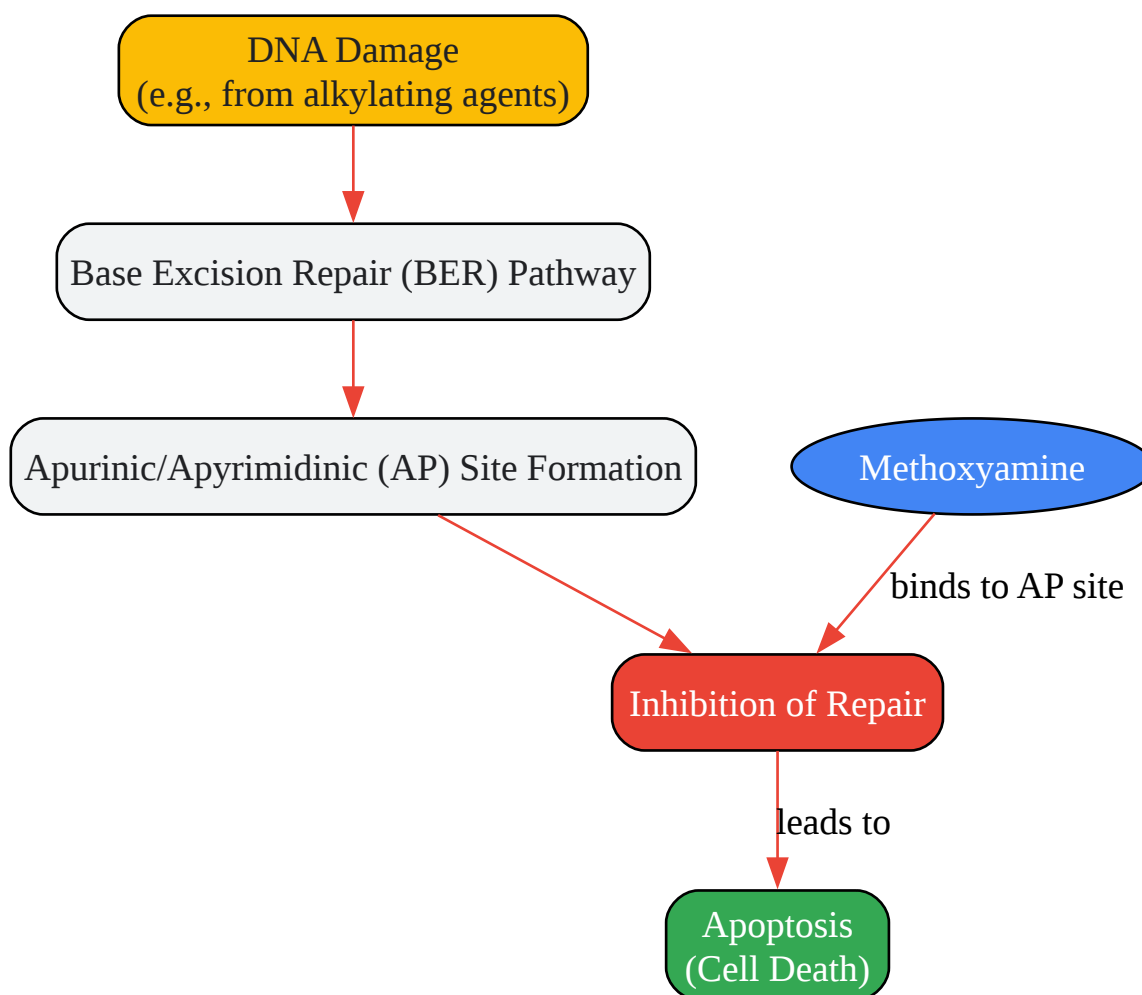
## Role in Drug Development

**Methoxyammonium chloride** plays a significant role in the synthesis of various pharmaceutical compounds. It is notably used in the production of the second-generation cephalosporin antibiotic, cefuroxime.[2][6] Furthermore, its derivatives are explored for their potential as prodrugs and for modulating biological activity.[3]

## Mechanism of Action in Cancer Therapy

Recent research has highlighted the potential of methoxyamine, the active component of **methoxyammonium chloride**, as a chemotherapeutic adjuvant.[2][9] It acts as an inhibitor of the Base Excision Repair (BER) pathway, a crucial mechanism for repairing DNA damage in cancer cells.[2][9][10]

Methoxyamine covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway.[2][9] This binding prevents the subsequent repair steps, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][9] This action can potentiate the efficacy of DNA-damaging anticancer agents.[9][10]



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*Inhibition of Base Excision Repair by Methoxyamine.*

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